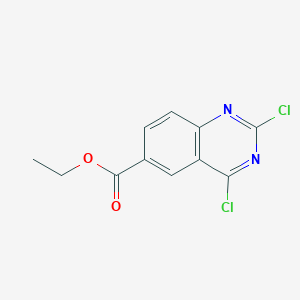

Ethyl 2,4-dichloroquinazoline-6-carboxylate

Description

Properties

IUPAC Name |

ethyl 2,4-dichloroquinazoline-6-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8Cl2N2O2/c1-2-17-10(16)6-3-4-8-7(5-6)9(12)15-11(13)14-8/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYFXWHCPIGOMPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)N=C(N=C2Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2,4-dichloroquinazoline-6-carboxylate typically involves the reaction of 2,4-dichloroquinazoline with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques .

Chemical Reactions Analysis

Nucleophilic Substitution at Chlorine Positions

The 2- and 4-chlorine atoms are highly reactive toward nucleophiles, facilitating the synthesis of diverse quinazoline derivatives.

Key Reactions and Conditions:

Mechanistic Insights :

-

Substitution proceeds via an SNAr (nucleophilic aromatic substitution) mechanism, accelerated by electron-withdrawing groups (e.g., ester at C6) that activate the quinazoline ring .

-

Microwave (MW) irradiation enhances reaction efficiency, reducing reaction times from hours to minutes while improving yields (e.g., 92% under MW vs. 46% at RT) .

Functionalization of the Ethyl Ester Group

The C6 carboxylate group undergoes hydrolysis or transesterification, enabling further diversification:

Example Transformation:

Hydrolysis to Carboxylic Acid :

-

Reagents : LiOH/H₂O, THF, RT, 2 h.

-

Product : 2,4-Dichloroquinazoline-6-carboxylic acid (precursor for amide coupling) .

Comparative Reactivity Analysis

| Reaction Type | C2 Reactivity | C4 Reactivity | Ester Reactivity |

|---|---|---|---|

| Amine Substitution | High | Moderate | Low |

| Alkoxy Substitution | Moderate | High | Low |

| Hydrolysis | N/A | N/A | High |

Notes :

-

Steric hindrance at C4 (due to the ester group) slightly reduces reactivity compared to C2 .

-

Concurrent substitution at both C2 and C4 is achievable with excess nucleophiles .

Challenges and Alternatives

Scientific Research Applications

Medicinal Chemistry

Ethyl 2,4-dichloroquinazoline-6-carboxylate has been investigated for its potential as a therapeutic agent due to its biological activity.

- Antimicrobial Activity : Research indicates that quinazoline derivatives can exhibit antibacterial properties. The presence of chlorine atoms may enhance this activity, suggesting that this compound could be a candidate for developing new antibacterial agents .

- Anticancer Properties : Several studies have shown that quinazoline derivatives possess anticancer activities through mechanisms that often involve the inhibition of cell proliferation or induction of apoptosis. This compound is being explored for similar effects against various cancer cell lines .

- Kinase Inhibition : Quinazoline derivatives are known for their role as kinase inhibitors. This compound may inhibit specific kinases involved in cellular signaling pathways, making it valuable for therapeutic applications in cancer treatment .

Materials Science

The compound is also utilized in developing novel materials with specific electronic or optical properties. Its unique structure allows it to interact with various substrates, potentially leading to innovative applications in material synthesis .

Biological Studies

This compound serves as a probe in biochemical assays aimed at studying enzyme interactions and cellular pathways. Its ability to interact with biological targets highlights its potential in understanding complex biological systems .

Case Studies

Mechanism of Action

The mechanism of action of ethyl 2,4-dichloroquinazoline-6-carboxylate is not well-documented. it is believed to interact with specific molecular targets and pathways in biological systems. Further research is needed to elucidate the exact mechanism by which this compound exerts its effects .

Comparison with Similar Compounds

Key Properties:

- Solubility : Soluble in dimethyl sulfoxide (DMSO) but requires careful preparation to avoid degradation. Stock solutions are stable for up to 6 months at -80°C or 1 month at -20°C .

- Storage : Must be stored at 2–8°C under inert conditions to maintain stability .

- Purity : Commercial batches typically exceed 98.00% purity , validated by certificates of analysis (COA) .

Comparison with Similar Compounds

Ethyl 2,4-dichloroquinazoline-6-carboxylate belongs to a class of halogenated heterocyclic esters. Below is a detailed comparison with structurally related compounds, focusing on molecular features, reactivity, and applications.

Table 1: Structural and Functional Comparison of this compound and Analogues

*Similarity scores based on structural alignment algorithms (e.g., Tanimoto index) .

Key Differences:

Core Heterocycle :

- The quinazoline core (two fused six-membered rings with two nitrogen atoms) in the target compound offers greater aromaticity and electron-deficient character compared to pyrimidine-based analogues. This enhances electrophilic reactivity, making it more suitable for nucleophilic substitution reactions .

Ester Position: The carboxylate group at position 6 (quinazoline) versus position 5 (pyrimidine) alters molecular polarity and hydrogen-bonding capabilities, influencing solubility and biological interactions .

Reactivity and Stability :

- Quinazoline derivatives generally exhibit higher thermal stability due to extended conjugation. However, the dichloro-substituted quinazoline may be more prone to hydrolysis under basic conditions compared to methyl-substituted pyrimidines .

Applications :

- This compound : Used in synthesizing kinase inhibitors and anticancer agents (e.g., EGFR inhibitors) .

- Pyrimidine Analogues : More commonly employed in agrochemicals (e.g., herbicides) and smaller-molecule drug candidates due to their simpler structures .

Research Findings and Implications

- Synthetic Utility : The target compound’s dichloro groups enable sequential functionalization, allowing modular synthesis of diverse derivatives .

- Biological Activity : Quinazoline-based compounds often show higher potency in enzyme inhibition assays compared to pyrimidines, attributed to enhanced π-π stacking and hydrophobic interactions .

- Limitations: Limited solubility in aqueous media (common to halogenated aromatics) necessitates formulation optimization for in vivo studies .

Biological Activity

Ethyl 2,4-dichloroquinazoline-6-carboxylate (EDQC) is a heterocyclic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

EDQC is characterized by the following structural features:

- Molecular Formula : C₁₁H₈Cl₂N₂O₂

- Molecular Weight : Approximately 270.00 g/mol

- Functional Groups : Contains two chlorine atoms at the 2 and 4 positions of the quinazoline ring, along with a carboxylate group at the 6 position.

Biological Activity Overview

EDQC has been studied for various biological activities, including:

- Anticancer Activity : Several studies have demonstrated that EDQC exhibits significant antiproliferative effects against various cancer cell lines.

- Anti-inflammatory Properties : The compound has shown potential in modulating inflammatory pathways.

- Antimicrobial Effects : Preliminary data suggest that EDQC may possess antimicrobial properties.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer | Inhibits proliferation in cancer cell lines such as A549, MCF-7, and HepG2 | |

| Anti-inflammatory | Modulates cytokine release and reduces inflammation markers in vitro | |

| Antimicrobial | Exhibits activity against specific bacterial strains |

The precise mechanism of action for EDQC remains to be fully elucidated. However, it is believed that the compound interacts with specific molecular targets involved in cell signaling pathways.

- Enzyme Inhibition : EDQC may act as an inhibitor of certain enzymes linked to cancer progression.

- Cell Cycle Regulation : Studies indicate that EDQC can induce cell cycle arrest in cancer cells.

- Apoptosis Induction : The compound has been reported to promote apoptosis in malignant cells through the activation of caspases.

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer potential of EDQC, researchers treated A549 lung cancer cells with varying concentrations of the compound. The findings revealed:

- IC50 Values : The IC50 was determined to be approximately 10 µM, indicating substantial growth inhibition.

- Mechanistic Insights : Flow cytometry analysis showed an increase in apoptotic cells after treatment with EDQC.

Table 2: Anticancer Activity Against Various Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 | 10 | Induces apoptosis |

| MCF-7 | 15 | Cell cycle arrest |

| HepG2 | 12 | Modulation of signaling pathways |

Case Study 2: Anti-inflammatory Effects

In another investigation, EDQC was tested for its anti-inflammatory properties using a model of lipopolysaccharide (LPS)-induced inflammation in macrophages. Results indicated:

- Cytokine Levels : Significant reduction in TNF-α and IL-6 levels post-treatment.

- Mechanism : Inhibition of NF-kB signaling pathway was suggested as a possible mechanism.

Comparative Analysis with Similar Compounds

EDQC shares structural similarities with other quinazoline derivatives, which also exhibit biological activities.

Table 3: Comparison with Related Compounds

| Compound Name | Molecular Formula | Notable Activity |

|---|---|---|

| Ethyl 4-chloroquinazoline-2-carboxylate | C₁₁H₉ClN₂O₂ | Anticancer activity |

| Ethyl 2-chloroquinazoline-6-carboxylate | C₁₁H₉ClN₂O₂ | Antimicrobial properties |

Future Directions and Conclusion

The promising biological activities of this compound warrant further investigation. Future research should focus on:

- In Vivo Studies : To confirm efficacy and safety profiles.

- Mechanistic Studies : To elucidate the pathways affected by EDQC.

- Structure-Activity Relationship (SAR) : To optimize the compound for enhanced biological activity.

Q & A

Q. Example Crystallographic Parameters (Hypothetical)

| Bond | Length (Å) | Angle (°) |

|---|---|---|

| C6–O (ester) | 1.21 | C6–O–C(ethyl): 117.5 |

| Cl–C2 | 1.73 | Cl–C2–N1: 120.2 |

Basic Question: Which spectroscopic techniques are most effective for characterizing purity and functional groups?

Methodological Answer:

- ¹H/¹³C NMR : Identify ester (δ ~4.3 ppm for CH₂, δ ~1.3 ppm for CH₃) and aromatic protons (δ ~7.5–8.5 ppm). Cl substituents deshield adjacent carbons (¹³C δ ~140–160 ppm).

- IR Spectroscopy : Confirm ester C=O (1720–1740 cm⁻¹) and C–Cl stretches (550–750 cm⁻¹).

- Mass Spectrometry : Look for [M+H]⁺ with isotopic patterns characteristic of two Cl atoms (3:2 ratio for M/M+2) .

Advanced Question: How can computational chemistry (e.g., DFT) predict reactivity and electronic properties for downstream applications?

Methodological Answer:

- DFT Calculations : Use Gaussian or ORCA to model HOMO/LUMO orbitals, identifying nucleophilic/electrophilic sites. For example, the 2- and 4-Cl positions are susceptible to substitution due to high electron-withdrawing character.

- Reactivity Studies : Simulate transition states for SNAr reactions to compare activation energies under varying conditions (e.g., polar aprotic vs. protic solvents).

- Validation : Cross-reference computed IR/NMR spectra with experimental data to assess accuracy .

Data Contradiction: How should researchers resolve discrepancies between crystallographic and spectroscopic data?

Methodological Answer:

- Re-examine Experimental Conditions : Ensure crystal integrity (e.g., twinning or disorder in SCXRD data ) and sample purity (HPLC/MS analysis).

- Cross-Validation : Use alternative techniques (e.g., neutron diffraction for H-atom positions) or derivatization (e.g., hydrazine-based reagents for carbonyl confirmation ).

- Statistical Analysis : Apply R-factor comparisons in crystallography and error margins in spectroscopic peak assignments .

Advanced Question: What strategies validate the compound’s role as a precursor in heterocyclic chemistry?

Methodological Answer:

- Mechanistic Probes : Conduct kinetic studies (e.g., monitoring Cl substitution by amines via UV-Vis or LC-MS).

- Intermediate Trapping : Use quenching agents (e.g., D₂O for isotopic labeling) or in-situ NMR to detect transient species.

- Theoretical Modeling : Map potential energy surfaces to identify rate-determining steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.